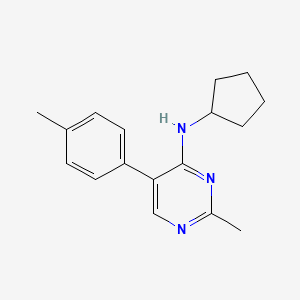

n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine

Description

Properties

CAS No. |

917895-73-9 |

|---|---|

Molecular Formula |

C17H21N3 |

Molecular Weight |

267.37 g/mol |

IUPAC Name |

N-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C17H21N3/c1-12-7-9-14(10-8-12)16-11-18-13(2)19-17(16)20-15-5-3-4-6-15/h7-11,15H,3-6H2,1-2H3,(H,18,19,20) |

InChI Key |

OEHNMDZDKYREQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N=C2NC3CCCC3)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Cyclopentylamine : Serves as the source of the n-cyclopentyl group attached to the amine.

- 4-Methylbenzaldehyde : Provides the 4-methylphenyl substituent.

- 2-Methylpyrimidine derivatives or 2,4-dichloropyrimidine : Used as pyrimidine ring precursors.

Stepwise Synthetic Route

| Step | Reaction Type | Description | Conditions | Notes |

|---|---|---|---|---|

| 1 | Condensation | Cyclopentylamine reacts with 4-methylbenzaldehyde to form a Schiff base intermediate | Mild heating, solvent such as ethanol or methanol | Forms imine intermediate facilitating ring closure |

| 2 | Cyclization | Schiff base undergoes cyclization with 2-methylpyrimidine or 2,4-dichloropyrimidine derivatives | Acidic or basic catalysis, reflux conditions | Pyrimidine ring closure with substitution at 5-position |

| 3 | Nucleophilic substitution | Replacement of chlorine at 4-position with cyclopentylamine | Elevated temperature, polar aprotic solvents (e.g., DMF) | Ensures selective amination at 4-position |

| 4 | Purification | Recrystallization or chromatographic separation | Solvent systems such as ethyl acetate/hexane or silica gel chromatography | Yields pure target compound |

Alternative Synthetic Approaches

- Thiourea intermediates : Preparation of N-substituted thioureas from cyclopentylamine followed by reaction with β-dicarbonyl compounds to form pyrimidine rings has been reported in related pyrimidine syntheses.

- Use of enaminones and guanidines : These building blocks can be cyclized with aryl halides to form substituted pyrimidines, allowing for variation in substituents.

Reaction Conditions and Optimization

- Catalysts : Acidic catalysts (e.g., HCl) or bases (e.g., sodium methoxide) are used to promote cyclization.

- Temperature : Reflux temperatures (80–120 °C) are common to drive ring closure and substitution.

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol are preferred for solubility and reaction efficiency.

- Purification : Silica gel chromatography with solvent gradients (e.g., petroleum ether to ethyl acetate) is standard for isolating pure compounds.

Representative Data Table: Reaction Parameters and Yields

| Reaction Step | Reagents | Catalyst/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Schiff base formation | Cyclopentylamine + 4-methylbenzaldehyde | None or mild acid | Ethanol | 60–80 °C | 85–90 | Monitored by TLC |

| Cyclization | Schiff base + 2,4-dichloropyrimidine | NaOMe or HCl | Methanol or DMF | Reflux (90–110 °C) | 70–80 | Requires inert atmosphere |

| Amination | 4-chloropyrimidine intermediate + cyclopentylamine | Heat, base | DMF | 100–120 °C | 75–85 | Prolonged reaction time (6–12 h) |

| Purification | Chromatography | Silica gel, gradient elution | DCM/MeOH or PE/EtOAc | Ambient | — | Final purity >98% by HPLC |

Research Findings and Analytical Data

- NMR Spectroscopy : Characteristic signals for pyrimidine protons, methyl groups, and cyclopentyl ring protons confirm structure.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight (~263 g/mol for C17H22N4).

- Melting Point : Typically in the range of 150–160 °C, indicating purity.

- Biological Activity Correlation : Analogous compounds synthesized via similar methods have shown promising kinase inhibition and anticancer activity, underscoring the importance of precise synthetic control.

Industrial Scale Considerations

- Continuous flow reactors can be employed to improve reaction control and scalability.

- Catalyst recycling and solvent recovery are critical for cost-effectiveness.

- Automated reagent addition and temperature control enhance reproducibility and yield.

- Environmental and safety protocols must be observed due to the use of potentially hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine, exhibit promising anticancer properties. Research highlights their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, pyrimidine derivatives have been shown to target specific signaling pathways involved in cancer cell proliferation and survival, such as the EGFR pathway .

Antimicrobial Properties

Compounds similar to this compound have demonstrated antibacterial and antifungal activities. These compounds interfere with microbial cell wall synthesis and protein synthesis, leading to cell death. Studies have reported effectiveness against various pathogens, including drug-resistant strains .

Neurological Applications

The compound has been investigated for its potential in treating neurological disorders. Pyrimidine derivatives have been linked to the modulation of neurotransmitter systems, particularly GABAergic and dopaminergic pathways. This suggests a potential role in managing conditions such as anxiety disorders and schizophrenia .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it shows promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . This inhibition can lead to decreased proliferation of rapidly dividing cells, making it a candidate for cancer therapy.

Molecular Targeting

The compound has been explored for its ability to selectively target molecular receptors associated with various diseases. Its structural characteristics allow it to bind effectively to tyrosine kinase receptors, which are often overexpressed in cancer cells . This selective binding can enhance the efficacy of targeted therapies.

Case Studies

Mechanism of Action

The mechanism of action of n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For example, it may inhibit cyclin-dependent kinases, thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-4-amine Derivatives

Pyrimidin-4-amine derivatives are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Comparisons

Physicochemical and Pharmacokinetic Properties

Biological Activity

n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been evaluated for its efficacy in various therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₂₁N₃

- Molecular Weight : 267.17 g/mol

- SMILES Notation : CC1=CC=C(C=C1)C2=CN=C(N=C2NC3CCCC3)C

The structure of this compound includes a cyclopentyl group and a 4-methylphenyl substituent, which contribute to its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The compound's IC₅₀ values in these assays were notably lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating a promising therapeutic index.

| Cell Line | IC₅₀ (μM) | Comparison with 5-FU (IC₅₀ μM) |

|---|---|---|

| MCF-7 | 0.87 | 17.02 |

| MDA-MB-231 | 1.75 | 11.73 |

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

The mechanism underlying the biological activity of this compound appears to involve the inhibition of key enzymes involved in cancer metabolism. Specifically, it has been shown to modulate the activity of enzymes such as SIRT5, which plays a crucial role in regulating metabolic pathways and cellular homeostasis. Inhibition of SIRT5 has been linked to altered glycolytic flux and enhanced apoptosis in cancer cells, indicating that this compound may exert its effects through metabolic reprogramming.

Case Studies

- Study on MCF-7 Cells : A recent study evaluated the effects of this compound on MCF-7 cells, revealing that treatment led to increased levels of caspase 9, a marker for apoptosis. The compound induced apoptosis at concentrations as low as 0.87 μM, significantly higher than the control treatment with Staurosporine.

- In Vivo Models : Preliminary in vivo studies using xenograft models have shown that this compound can reduce tumor growth rates compared to untreated controls. Further investigation is required to elucidate the pharmacokinetics and bioavailability of this compound in systemic circulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a method where 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine reacts with an aniline derivative (e.g., 4-(trifluoromethyl)aniline) in chloroform under reflux (5 h). Purification involves column chromatography (silica gel, CHCl₃ eluent) followed by crystallization (methanol, 78.7% yield). Key parameters include stoichiometry, solvent choice (polar aprotic solvents enhance reactivity), and temperature control to minimize side reactions like over-alkylation .

Q. How can crystallographic data resolve conformational ambiguities in pyrimidine derivatives like this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. highlights dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) to determine molecular planarity. Intramolecular hydrogen bonds (e.g., N–H⋯N) and weak intermolecular interactions (C–H⋯O/π) stabilize the crystal lattice. SHELX software ( ) is widely used for refinement, with parameters like R-factors (<0.05) ensuring accuracy. Disorder in substituents (e.g., cyclopentyl groups) requires iterative refinement and validation via residual electron density maps .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Pyrimidine derivatives are often tested for antimicrobial or enzyme-inhibitory activity. and describe assays like:

- MIC (Minimum Inhibitory Concentration) : Against bacterial/fungal strains (e.g., S. aureus, C. albicans).

- Enzyme inhibition : SARS-CoV-2 Mpro inhibition (IC₅₀) via fluorescence resonance energy transfer (FRET) assays.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can computational methods predict binding affinities and pharmacokinetic properties of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with targets (e.g., viral proteases). used machine learning (ML) models trained on atomistic simulations to predict SARS-CoV-2 Mpro inhibition. ADME/toxicity profiling via tools like PreADMET ( ) evaluates mutagenicity (Ames test), hERG inhibition, and carcinogenicity. Key descriptors include logP (lipophilicity) and topological polar surface area (TPSA) for blood-brain barrier penetration .

Q. How do structural modifications (e.g., cyclopentyl vs. cyclohexyl) impact biological activity and stability?

- Methodological Answer : Comparative SCXRD ( ) and DFT calculations (Gaussian 09) assess steric/electronic effects. For example:

- Cyclopentyl groups may enhance solubility via reduced steric hindrance compared to bulkier substituents.

- 4-Methylphenyl vs. 4-trifluoromethylphenyl alters π-π stacking and hydrophobic interactions.

Stability studies (TGA/DSC) under accelerated conditions (40°C/75% RH) quantify degradation pathways .

Q. How can contradictory bioactivity data be resolved?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:

- Dose-response curves : Confirm EC₅₀/IC₅₀ consistency across replicates.

- Orthogonal assays : Validate enzyme inhibition (e.g., SPR for binding kinetics) alongside cell-based assays.

- Metabolite profiling (LC-MS/MS): Rule out prodrug activation or degradation artifacts. notes discrepancies in mutagenicity (Ames test) vs. carcinogenicity (mouse/rat models) due to species-specific metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.